2-(4-Methoxyphenyl)-2-methylpropan-1-ol
Description
Chemical Identity:
2-(4-Methoxyphenyl)-2-methylpropan-1-ol (CAS 32454-29-8) is a tertiary alcohol with a molecular formula of C₁₁H₁₆O₂ (MW = 180.12 g/mol). Its structure features a hydroxyl group at position 1, a methyl group at position 2, and a 4-methoxyphenyl substituent at position 2 (see Figure 1).
Properties
IUPAC Name |
2-(4-methoxyphenyl)-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-11(2,8-12)9-4-6-10(13-3)7-5-9/h4-7,12H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUQEENSCRSQLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-2-methylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with isobutylmagnesium bromide, followed by hydrolysis to yield the desired product. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of 4-methoxyacetophenone in the presence of a suitable catalyst such as palladium on carbon. This method offers a scalable and efficient route to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: 4-Methoxyacetophenone or 4-methoxybenzaldehyde.
Reduction: 2-(4-Methoxyphenyl)-2-methylpropane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-(4-Methoxyphenyl)-2-methylpropan-1-ol serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
- Reduction : It can be reduced to form corresponding alkanes.
- Substitution Reactions : The methoxy group can undergo nucleophilic substitution reactions.
Biology
Research into the biological activities of this compound has revealed potential antimicrobial and antioxidant properties. Studies indicate that this compound may interact with specific molecular targets, modulating oxidative stress pathways and inhibiting microbial growth.
Medicine
In medicinal chemistry, this compound is being investigated for its potential use in drug development. Its structural characteristics make it suitable for synthesizing pharmaceutical agents that could exhibit anti-inflammatory or other therapeutic effects.
Industry
The fragrance industry utilizes this compound due to its pleasant aroma, which is floral and slightly spicy. It is incorporated into various fragrance formulations and flavoring agents.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition zones, suggesting its potential as a natural antimicrobial agent.
Case Study 2: Synthesis of Pharmaceutical Agents
Research focused on the synthesis of novel pharmaceutical compounds using this compound as a starting material. The study highlighted the compound's versatility in creating derivatives with enhanced biological activity.
Case Study 3: Enantioselective Acylation
A study explored the enantioselectivity of lipases from Pseudomonas cepacia towards primary alcohols including this compound. The results demonstrated high enantiomeric ratios (E-values) over 100, indicating its utility in producing optically pure compounds.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The methoxy group and hydroxyl group play crucial roles in its reactivity and binding affinity to various enzymes and receptors. The compound may exert its effects through modulation of oxidative stress pathways and inhibition of microbial growth.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Functional Group Variations
Table 1: Key Structural and Physical Properties
Key Observations :
- Positional Isomerism : The hydroxyl group’s position significantly impacts hydrogen-bonding capacity and solubility. For example, this compound (target compound) has weaker intermolecular hydrogen bonding compared to 3-(4-Methoxyphenyl)-2-methylpropan-1-ol, which may explain its lower storage stability .
- Steric Effects : The tertiary alcohol structure (e.g., this compound) exhibits greater steric hindrance than primary alcohols like 3-(4-Methoxyphenyl)-2-methylpropan-1-ol, influencing reaction kinetics in nucleophilic substitutions .
Target Compound :
Comparisons :
Sulfone Derivatives: 2-(4-Methylphenyl)-1-(phenylsulfonyl)propan-2-ol () is synthesized via epoxide ring-opening with sodium benzenesulfinate. The sulfone group enhances electrophilicity but reduces solubility in nonpolar solvents .
Azo Derivatives : 3-(4-Methoxyphenyl)-2-(4-methoxyphenylazo)-2-methylpropan-1-ol (compound 52, CAS N/A) shows distinct reactivity due to the azo group, enabling photoisomerization and radical reactions .
Crystallographic and Spectroscopic Differences
Crystal Packing :
Research Implications and Gaps
- Synthetic Optimization : Higher yields for the target compound may require tailored catalysts (e.g., Mn(I) complexes) or solvent systems .
Biological Activity
2-(4-Methoxyphenyl)-2-methylpropan-1-ol, also known as 4-Methoxyphenyl 2-methylpropan-1-ol, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is CHO. The compound features a methoxy group (-OCH) attached to a phenyl ring, which is further connected to a branched alcohol structure. This unique configuration contributes to its biological activity.
Biological Activities
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various pathogens, demonstrating effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for this compound suggest that it could serve as a potential antimicrobial agent in clinical settings .
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. Its ability to scavenge free radicals indicates that it can mitigate oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The presence of the methoxy group enhances its electron-donating ability, making it effective in neutralizing reactive oxygen species (ROS) .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Oxidative Stress Modulation : The compound may modulate pathways associated with oxidative stress, thereby reducing cellular damage caused by free radicals.
- Enzyme Inhibition : It is believed to inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial effects. The hydroxyl group on the alcohol moiety is crucial for binding to these enzymes.
Case Studies and Experimental Data
Several studies have documented the biological activities of this compound:
- Antimicrobial Testing : A study reported the effectiveness of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 50 µg/mL to 200 µg/mL depending on the strain tested .
- Antioxidant Assays : In vitro assays demonstrated that the compound exhibited an IC value of approximately 30 µg/mL in DPPH radical scavenging tests, indicating strong antioxidant capability compared to standard antioxidants like ascorbic acid .
- Mechanistic Insights : Further investigations using spectrophotometric methods revealed that the compound interacts with lipid membranes, potentially disrupting microbial cell integrity and enhancing its bactericidal effects .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
